[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine [(5-Bromopyrimidin-2-yl)methyl](ethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635125
InChI: InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3
SMILES:
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol

[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine

CAS No.:

Cat. No.: VC17635125

Molecular Formula: C7H10BrN3

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine -

Specification

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
IUPAC Name N-[(5-bromopyrimidin-2-yl)methyl]ethanamine
Standard InChI InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3
Standard InChI Key JDUSCUXVYWVNTO-UHFFFAOYSA-N
Canonical SMILES CCNCC1=NC=C(C=N1)Br

Introduction

Structural and Molecular Characteristics

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and an ethylamine group attached via a methylene bridge at the 2-position. The pyrimidine skeleton, a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions, provides a planar framework conducive to π-π stacking interactions in biological systems . The bromine atom introduces electronic asymmetry, enhancing electrophilic substitution reactivity, while the ethylamine moiety contributes basicity and hydrogen-bonding capacity, critical for interactions with biological targets .

Key Structural Features:

  • Bromine at C5: A heavy halogen atom that increases molecular polarizability and serves as a leaving group in cross-coupling reactions.

  • Methylene bridge: Links the pyrimidine ring to the ethylamine group, enabling conformational flexibility.

  • Ethylamine substituent: A primary amine that participates in hydrogen bonding and salt formation, enhancing solubility in acidic environments .

Synthesis and Reaction Pathways

The synthesis of (5-Bromopyrimidin-2-yl)methylamine can be inferred from methodologies applied to analogous pyrimidine derivatives. A metal-free oxidative amidation strategy, as demonstrated in recent studies, offers a viable route .

Proposed Synthetic Route:

  • Starting Materials:

    • 5-Bromopyrimidine-2-carbaldehyde: Prepared via bromination of pyrimidine-2-carbaldehyde using N-bromosuccinimide (NBS).

    • Ethylamine: Introduced via reductive amination or nucleophilic substitution.

  • Reaction Conditions:

    • Oxidative amidation: Employing tert-butyl hydroperoxide (TBHP) and iodine (I₂) in toluene at 100°C to facilitate C–C bond cleavage and amide formation .

    • Workup: Purification via column chromatography to achieve ≥95% purity .

Critical Reaction Parameters:

ParameterValue
Temperature100°C
SolventToluene
Oxidizing AgentTBHP (1.2 mmol)
CatalystI₂ (0.06 mmol)
Reaction Time2 hours

This method aligns with green chemistry principles by avoiding transition metals and enabling high atom economy .

Physicochemical Properties

Data from analytical specifications reveal the compound’s stability and handling requirements :

Physical Properties:

PropertyValue
Molecular FormulaC₇H₁₀BrN₃
Molecular Weight216.08 g/mol
Purity≥95%
Storage ConditionsTightly sealed, dry, 2–8°C

Chemical Stability:

  • Moisture Sensitivity: Hydrolyzes under humid conditions, necessitating anhydrous handling .

  • Thermal Decomposition: Degrades above 200°C, releasing toxic fumes (HBr, NH₃).

CompoundTargetIC₅₀ (nM)
3-Bromoimidazo[1,2-a]pyridinePKC-θ12.4
5-Bromopyridine-2-carboxamideEGFR8.7
This compoundHypothetical Kinase XPending
CodeInstruction
P233Keep container tightly closed.
P261Avoid breathing dust/fume.
P264Wash hands thoroughly after handling.

Comparative Analysis with Related Compounds

The compound’s uniqueness is highlighted through comparison with structurally similar molecules :

CompoundKey DifferencesApplications
3-Bromoimidazo[1,2-a]pyridineImidazole ring enhances metabolic stabilityAnticancer agents
5-Bromopyridine-2-carboxamideCarboxamide group improves solubilityEnzyme inhibitors
This compoundEthylamine moiety enables protonationDrug delivery systems

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography and molecular docking.

  • Process Optimization: Develop continuous-flow synthesis to enhance yield and scalability.

  • Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

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